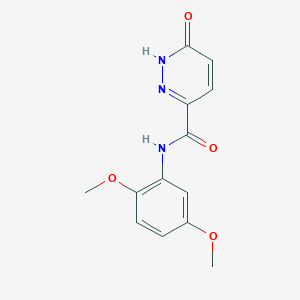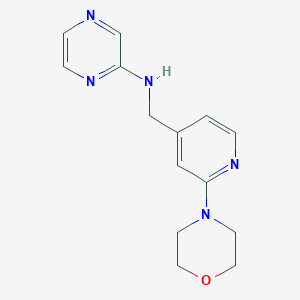
N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine” would be expected to contain a pyrazine ring attached to a morpholine ring via a methylene (-CH2-) bridge. The exact structure and conformation would depend on the specific conditions and environment .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Research has investigated the fluorescence quenching of specific compounds by aromatic amines in mixed solvents, providing insights into the interactions between these molecules. These studies are crucial for understanding the fundamental properties of fluorescence and can lead to the development of new fluorescent materials and sensors (Deepa, Thipperudrappa, & Kumar, 2012).
Optical Properties of Heterocyclic Systems
Another area of research focuses on the optical properties of heterocyclic systems containing electron-donating amino groups. This work explores how different structural elements and environmental factors affect materials' thermal, redox, and fluorescence properties. Such studies are pivotal in the design of novel materials for electronic and photonic applications (Palion-Gazda et al., 2019).
Antimicrobial Compounds Development
There is ongoing research into compounds containing N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine for their potential antimicrobial activity. For instance, studies have synthesized novel derivatives incorporating this structure and evaluated their in vitro antimicrobial properties against various bacterial and fungal strains. These compounds show promise for developing new antimicrobial agents, addressing the increasing concern over antibiotic resistance (Desai, Patel, & Dave, 2016).
Fluorescent Sensing Applications
Research on fluorescent dyes based on 1H-pyrazolo[3,4-b]quinoline skeletons, including modifications with this compound, has shown potential for developing sensors capable of detecting small inorganic cations. These findings are significant for creating sensitive and selective sensors for environmental monitoring and diagnostic applications (Mac et al., 2010).
Synthesis of Bioactive Compounds
Research also includes the synthesis of bioactive compounds, such as antitumor and antimalarial agents, incorporating this compound. These studies contribute to drug discovery efforts by identifying new compounds with potential therapeutic applications (Saini, Jain, Kumar, & Jain, 2016).
Direcciones Futuras
The future research directions for “N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, studying its physical and chemical properties in more detail, and developing new synthetic routes. It could also involve studying its mechanism of action in more detail, and exploring potential uses in pharmaceuticals or other applications .
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-2-17-14(19-5-7-20-8-6-19)9-12(1)10-18-13-11-15-3-4-16-13/h1-4,9,11H,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZUELIUJVHFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)
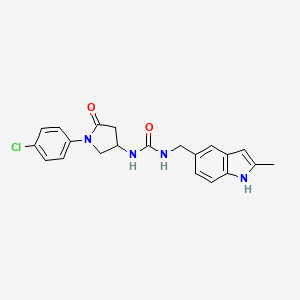
![N-benzyl-4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2979216.png)
![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)
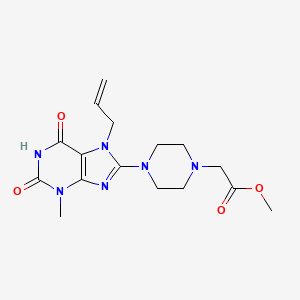
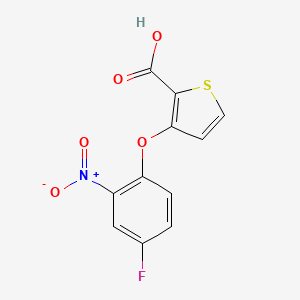
![4-nitro-N-{3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}benzamide](/img/structure/B2979221.png)
![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

